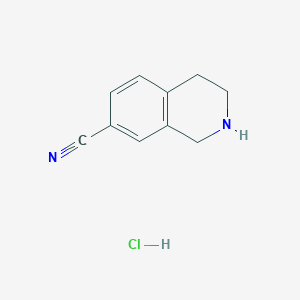

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride

Description

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride (CAS: 200137-81-1) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₁₀ClN₂. It features a cyano (-CN) group at the 7-position of the tetrahydroisoquinoline scaffold and exists as a hydrochloride salt to enhance stability and solubility.

Key properties include:

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-7-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-6-8-1-2-9-3-4-12-7-10(9)5-8;/h1-2,5,12H,3-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCOFDGYVBVRLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655213 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200137-81-1 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination

- Starting materials: ortho-brominated aromatic aldehydes and primary aromatic amines

- Reagents: Sodium cyanoborohydride (NaCNBH3) as the reducing agent, acetic acid catalyst, methanol as solvent

- Conditions: Mild acidic conditions to promote imine formation followed by reduction

- Outcome: Quantitative formation of N-aryl 2-bromobenzylamines, which serve as key intermediates

This step efficiently couples the aromatic amine and aldehyde to form the benzylamine intermediate with high yield and selectivity.

Palladium-Catalyzed Suzuki Coupling (Ethoxyvinylation)

- Reagents: 2-ethoxyvinyl pinacolboronate, Pd(PPh3)4 catalyst, cesium carbonate base

- Solvent system: 1,4-dioxane/water mixture

- Mechanism: Cross-coupling installs the ethoxyvinyl group ortho to the amine substituent, forming an enol ether intermediate

- Purification: The crude product is typically isolated after aqueous work-up without further purification before cyclization

This step introduces the C-3/C-4 fragment of the tetrahydroisoquinoline ring system, enabling subsequent ring closure.

Intramolecular Reductive Amination (Cyclization)

- Reagents: Triethylsilane and trifluoroacetic acid (TFA)

- Solvent: Dichloromethane (DCM)

- Process: The enol ether intermediate undergoes acid-promoted intramolecular cyclization via reductive amination, forming the tetrahydroisoquinoline ring

- Yield: Up to 55% overall yield over the three steps in optimized conditions

This final step efficiently closes the ring to yield N-aryl-1,2,3,4-tetrahydroisoquinolines, including the 7-carbonitrile derivative when the nitrile substituent is present on the aromatic ring.

Reaction Sequence Summary Table

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Reductive amination | ortho-bromobenzaldehyde + aniline | NaCNBH3, AcOH (cat.), MeOH, RT | N-aryl 2-bromobenzylamine | Quantitative yield |

| 2 | Suzuki coupling (ethoxyvinylation) | N-aryl 2-bromobenzylamine | 2-ethoxyvinyl pinacolboronate, Pd(PPh3)4, Cs2CO3, 1,4-dioxane/H2O | ortho-ethoxyvinyl benzylamine (enol ether) | Crude product used directly for next step |

| 3 | Intramolecular reductive amination (cyclization) | ortho-ethoxyvinyl benzylamine | Triethylsilane, TFA, DCM | N-aryl-1,2,3,4-tetrahydroisoquinoline hydrochloride | Up to 55% overall yield over 3 steps |

Additional Preparation Notes

- The nitrile substituent at the 7-position is introduced by selecting the appropriately substituted ortho-brominated aromatic aldehyde precursor bearing the nitrile group.

- The hydrochloride salt form is typically obtained by treatment of the free base with hydrochloric acid, facilitating isolation and purification.

- Storage conditions for the final compound recommend 2-8°C to maintain stability.

- The synthetic route is adaptable to various substituents, allowing for structural diversity in the tetrahydroisoquinoline scaffold.

Research Findings and Optimization

- The modular approach described allows for a short, efficient synthesis with minimal purification steps.

- The use of commercially available reagents like 2-ethoxyvinyl pinacolboronate and palladium catalysts streamlines the process.

- The reductive amination and cyclization steps are mild and compatible with sensitive functional groups, enhancing the scope of derivatives accessible.

- Optimization studies showed that the combination of triethylsilane and TFA in DCM is effective for the reductive cyclization, avoiding harsher conditions that could lead to side products.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the tetrahydroisoquinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP) for oxidation reactions, and reducing agents like sodium borohydride (NaBH4) for reduction reactions . Substitution reactions often involve the use of nucleophiles such as amines and halides under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Scientific Research Applications

The applications of THIQ can be categorized into several key areas:

Medicinal Chemistry

- Neuroprotective Effects : THIQ has been investigated for its potential neuroprotective properties. Studies indicate that it may modulate neurotransmitter systems by interacting with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), influencing the levels of neurotransmitters like dopamine and serotonin .

- Anti-inflammatory and Anti-cancer Properties : Research has shown that THIQ derivatives exhibit anti-inflammatory and anti-cancer activities. These compounds are being explored for their ability to inhibit tumor growth and reduce inflammatory responses in various models .

Pharmaceutical Development

THIQ serves as a valuable intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its derivatives have been synthesized to enhance therapeutic efficacy against diseases such as Alzheimer's and Parkinson's disease .

Neuroscience Research

In neuroscience, THIQ is utilized to study mechanisms of neurotransmission and neuroprotection. It aids researchers in understanding brain functions and developing potential treatments for neurodegenerative diseases .

Analytical Chemistry

THIQ is employed as a reference standard in analytical methods, ensuring the accuracy and reliability of testing procedures in laboratories. Its use in biochemical assays helps evaluate enzyme activity and provides insights into metabolic pathways .

Material Science

The unique properties of THIQ make it suitable for developing specialized materials such as sensors or coatings. These applications leverage its chemical characteristics to enhance performance in various industrial contexts .

Synthetic Methods

The synthesis of 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride typically involves multicomponent reactions and cyclization processes. One common method includes the Pictet-Spengler cyclization, which involves the condensation of an amino acid derivative with an aldehyde followed by cyclization to form the tetrahydroisoquinoline core .

| Synthetic Method | Description |

|---|---|

| Pictet-Spengler Cyclization | Condensation of an amino acid derivative with an aldehyde leading to tetrahydroisoquinoline formation. |

| Transition Metal-Catalyzed CDC | Direct coupling of C(sp3)–H bonds with nucleophiles for high yield synthesis. |

Case Studies

Case Study 1: Neuroprotective Effects

A study demonstrated that THIQ derivatives significantly reduced oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. The mechanism involved modulation of MAO activity, leading to increased levels of protective neurotransmitters .

Case Study 2: Anti-cancer Activity

Research highlighted that specific THIQ analogs exhibited potent cytotoxic effects against various cancer cell lines by inducing apoptosis through caspase activation pathways. This suggests potential therapeutic roles in cancer treatment .

Case Study 3: Biochemical Assays

In biochemical assays assessing enzyme activity related to neurotransmitter metabolism, THIQ was shown to inhibit COMT effectively, indicating its role in modulating neurotransmitter levels and suggesting therapeutic implications for mood disorders .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride involves its interaction with various molecular targets and pathways. The compound can modulate neurotransmitter systems by inhibiting enzymes such as monoamine oxidase (MAO) and phenylethanolamine N-methyltransferase (PNMT) . Additionally, it can interact with receptors and ion channels, leading to neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride with analogous derivatives, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives

Analysis of Substituent Effects

- Electron-Withdrawing Groups (EWGs) :

- Electron-Donating Groups (EDGs): The 7-OCH₃ derivative shows improved solubility in polar solvents (e.g., methanol) due to hydrogen bonding.

- Positional Isomerism :

Pharmacological Relevance

- The 7-Br derivative is a precursor to radiolabeled compounds for imaging studies.

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride (THIQ) is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

THIQ compounds interact with various biological targets, influencing multiple biochemical pathways:

- Enzyme Interaction : THIQ has been shown to interact with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are crucial in neurotransmitter metabolism. This interaction can elevate levels of neurotransmitters like dopamine and serotonin, potentially benefiting conditions like depression and neurodegenerative diseases .

- Cell Signaling Modulation : The compound influences cell signaling pathways, affecting gene expression and cellular metabolism. It can activate or inhibit specific pathways, leading to altered cellular responses.

- Pharmacological Effects : THIQ exhibits anti-inflammatory, anti-cancer, and anti-microbial properties. These effects are attributed to its ability to modulate various biological processes .

Biological Activities

The biological activities of THIQ can be categorized into several key areas:

- Neuroprotective Effects : Research indicates that THIQ may have neuroprotective properties, making it a candidate for treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease .

- Antimicrobial Properties : Studies have demonstrated that THIQ exhibits antimicrobial activity against various pathogens, including bacteria and fungi. This suggests potential applications in treating infectious diseases .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is a common underlying factor in many chronic diseases .

Case Studies and Experimental Data

- Neuropharmacological Studies : In animal models, THIQ derivatives have been evaluated for their effects on mood disorders. For instance, specific THIQ analogs were found to act as selective κ-opioid receptor antagonists, showing potential for treating depression .

- Antimicrobial Studies : A study assessing the antibacterial activity of various THIQ compounds revealed significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .

- Anti-cancer Activity : Research has indicated that THIQ compounds may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation. For example, certain derivatives demonstrated cytotoxic effects against various cancer cell lines in vitro .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing and characterizing 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride?

Synthesis typically involves cyclization of appropriately substituted precursors under acidic conditions, followed by purification via recrystallization or column chromatography. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and high-performance liquid chromatography (HPLC) to assess purity (>95%). Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures stoichiometric consistency .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound should be handled in a fume hood by trained personnel using personal protective equipment (PPE), including nitrile gloves and lab coats. Avoid inhalation, skin contact, and ingestion. Storage conditions should adhere to guidelines for moisture-sensitive compounds (e.g., desiccated at 2–8°C). Emergency protocols for spills include neutralization with inert absorbents and disposal via hazardous waste channels .

Q. How can researchers validate the purity and stability of this compound under various storage conditions?

Purity is validated via HPLC with UV detection at 254 nm, comparing retention times against reference standards. Stability studies involve accelerated degradation testing under stressors (e.g., heat, light, humidity) followed by LC-MS to identify degradation products. Long-term stability is monitored at intervals (e.g., 0, 3, 6 months) using validated analytical methods .

Q. What analytical techniques confirm the structural integrity of the compound post-synthesis?

X-ray crystallography provides definitive structural confirmation for crystalline derivatives. For non-crystalline samples, tandem MS/MS fragments key bonds, while 2D NMR (COSY, HSQC) resolves stereochemistry and connectivity. Infrared (IR) spectroscopy identifies functional groups like nitriles (C≡N stretch at ~2200 cm⁻¹) .

Advanced Research Questions

Q. How does this compound modulate dopamine D2 receptor (D2R) signaling pathways?

The compound acts as an orthosteric fragment, inducing dextral shifts in dopamine potency during D2R-mediated ERK1/2 phosphorylation assays. Schild analysis quantifies antagonistic activity (pA2 values), while molecular docking into D2R homology models predicts binding poses, highlighting interactions with transmembrane helices (e.g., hydrophobic pockets near Ser193) .

Q. What strategies resolve contradictory data on the compound’s anti-proliferative effects across cancer models?

Discrepancies in IC50 values may arise from cell line-specific expression of target receptors or metabolic enzymes. Mitigate this by:

Q. What computational approaches predict interactions between this compound and neuronal receptors?

Molecular dynamics (MD) simulations assess binding stability over nanosecond timescales. Free energy perturbation (FEP) calculations quantify affinity changes for receptor mutants. Pharmacophore modeling identifies critical interaction features (e.g., nitrile positioning for hydrogen bonding). These methods are cross-validated with radioligand displacement assays .

Q. How can researchers assess the compound’s potential neurotoxic effects in vitro?

Primary dopaminergic neuron cultures are treated with the compound (1–100 µM), followed by:

- Cell viability assays (MTT or Calcein-AM).

- Measurement of reactive oxygen species (ROS) via DCFH-DA fluorescence.

- Apoptosis markers (caspase-3 activation, TUNEL staining). Compare results to positive controls (e.g., MPTP) to contextualize toxicity .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays).

- Experimental Design : Include positive/negative controls (e.g., dopamine for D2R assays) and blinded data analysis to reduce bias.

- Literature Integration : Use systematic reviews (e.g., PRISMA guidelines) to reconcile disparate results, prioritizing studies with robust validation (e.g., CAS-indexed purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.